molecular formula C6H3BrClN3 B3092794 3-Bromo-7-chloroimidazo[1,2-b]pyridazine CAS No. 1235545-87-5

3-Bromo-7-chloroimidazo[1,2-b]pyridazine

Cat. No. B3092794
CAS RN: 1235545-87-5
M. Wt: 232.46 g/mol
InChI Key: OCVBJMQWYBGWJF-UHFFFAOYSA-N
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Description

3-Bromo-7-chloroimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C6H3BrClN3. It has a molecular weight of 232.47 . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of pyridazine compounds, including this compound, has been a subject of interest in medicinal chemistry due to their wide range of applications . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this moiety .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with bromine and chlorine atoms at the 3rd and 7th positions respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 232.47 and a molecular formula of C6H3BrClN3 .

Scientific Research Applications

Synthesis and Chemical Properties

3-Bromo-7-chloroimidazo[1,2-b]pyridazine serves as a versatile intermediate in the synthesis of various (hetero)arylimidazo[1,2-b]pyridazines, which are valuable in developing compounds with potential pharmaceutical applications. The ability to perform direct intermolecular C-H arylation in the presence of chloro groups allows for the creation of 3,6-di- and 2,3,6-trisubstituted derivatives through a microwave-assisted, one-pot, two-step process involving Suzuki cross-coupling and palladium-catalysed arylation. This methodology yields products with good to excellent efficiency and expands the scope of functionalization for imidazo[1,2-b]pyridazine derivatives (Akkaoui et al., 2010).

Drug Discovery and Molecular Probing

The core structure of this compound is instrumental in the discovery and development of kinase inhibitors, particularly those targeting VEGFR-2, a critical protein in angiogenesis and cancer progression. A streamlined synthesis approach has been developed for VEGFR-2 kinase inhibitors using 6-chloroimidazo[1,2-b]pyridazine and phenols, showcasing the importance of this compound in medicinal chemistry for producing inhibitors with potential therapeutic value (Ishimoto et al., 2013).

Antiviral Research

Compounds derived from this compound have been evaluated for antiviral activities, with some showing promising results against human cytomegalovirus and varicella-zoster virus. This indicates the potential of these derivatives in the development of new antiviral therapies, highlighting the compound's importance in infectious disease research (Galtier et al., 2003).

Anticancer Activities

The structural motif of this compound is central to synthesizing inhibitors of the mammalian target of rapamycin (mTOR), a key regulatory kinase implicated in cancer. Research into imidazo[1,2-b]pyridazine derivatives has led to the identification of compounds with significant anticancer activities, demonstrating the compound's role in oncology and drug development (Weng Yi-ra, 2013).

Safety and Hazards

3-Bromo-7-chloroimidazo[1,2-b]pyridazine is harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The pyridazine ring, which is a part of the 3-Bromo-7-chloroimidazo[1,2-b]pyridazine structure, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, the future directions for this compound could involve further exploration of its potential applications in drug discovery and development .

properties

IUPAC Name

3-bromo-7-chloroimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-3-9-6-1-4(8)2-10-11(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVBJMQWYBGWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN2C1=NC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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